7-hydroxy-3-methyl-4H-chromen-4-one
Description
7-Hydroxy-3-methyl-4H-chromen-4-one is a chromone derivative characterized by a benzopyran-4-one core with a hydroxyl group at position 7 and a methyl group at position 3. Chromones are heterocyclic compounds widely studied for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound serves as a structural template for synthesizing derivatives with optimized bioactivity.
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-hydroxy-3-methylchromen-4-one |
InChI |
InChI=1S/C10H8O3/c1-6-5-13-9-4-7(11)2-3-8(9)10(6)12/h2-5,11H,1H3 |
InChI Key |
FWOKQMRLMJNHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C1=O)C=CC(=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
7-Hydroxy-3-methyl-4H-chromen-4-one exhibits a range of biological activities that make it a candidate for medicinal applications:
- Antioxidant Properties : The compound acts as a potent antioxidant, which helps in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage and has implications in aging and chronic diseases .
- Anticancer Activity : Research indicates that this coumarin derivative can inhibit the proliferation of various cancer cell lines. Its mechanism often involves inducing apoptosis (programmed cell death) and disrupting cancer cell cycle progression .
- Antimicrobial Effects : The compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Its antimicrobial properties are attributed to its ability to disrupt microbial membranes and inhibit essential enzymatic processes .
Medicinal Chemistry Applications
The structural features of this compound allow it to serve as a scaffold for drug development. Its derivatives have been synthesized to enhance specific biological activities:
- Synthesis of Derivatives : Various synthetic pathways have been developed to modify the structure of the base compound, leading to derivatives with enhanced pharmacological profiles. For instance, introducing different substituents at the 3 or 8 positions can significantly alter the biological activity .
- Coumarin-Metal Complexes : The formation of metal complexes with this coumarin derivative has shown promising results in enhancing its therapeutic efficacy. These complexes exhibit improved stability and bioavailability, making them suitable for further investigation in drug development .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromone derivatives exhibit structural diversity due to substitutions at positions 3, 6, 7, and the aromatic ring. Below is a detailed comparison of 7-hydroxy-3-methyl-4H-chromen-4-one with structurally analogous compounds:
Structural and Substituent Analysis
Pharmacological Activity Comparison
- Anticancer Potential: Biochanin B (7-hydroxy-3-(4-methoxyphenyl)) demonstrates significant antiproliferative activity against breast cancer cells, attributed to the 4-methoxyphenyl group’s planar structure enhancing DNA intercalation . In contrast, this compound shows moderate activity due to its smaller substituent .
- Antioxidant Effects : The hydroxyl group at C7 in this compound confers radical scavenging ability, comparable to 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one (4',7-dihydroxy-6-methoxyisoflavone), where additional hydroxyl and methoxy groups synergize for enhanced activity .
- Anti-inflammatory Activity : 7-Ethoxy-3-phenyl-4H-chromen-4-one exhibits reduced inflammation compared to 7-hydroxy derivatives, highlighting the importance of the hydroxyl group for COX-2 inhibition .
Physicochemical Properties
Preparation Methods
Friedel-Crafts Alkylation and Cyclization
The primary synthesis route involves a two-step protocol:
-
Step 1 : Phenol derivatives (5 mmol) react with 3-methyl-1-phenyl-2-buten-1-one (5 mmol) in boron trifluoride diethyl etherate (2 mL) under argon at 110°C for 2 hours. This step facilitates Friedel-Crafts alkylation, forming the chromenone core.
-
Step 2 : Methanesulfonyl chloride (3.1 equiv) in dimethylformamide (DMF) is added dropwise, and the mixture is refluxed at 110°C for 3–5 hours. This step enhances cyclization and stabilizes the intermediate.
Table 1: Reaction Conditions for Compound 67
| Parameter | Value |
|---|---|
| Catalyst | Boron trifluoride diethyl etherate |
| Temperature (Step 1) | 110°C |
| Time (Step 1) | 2 hours |
| Reagent (Step 2) | Methanesulfonyl chloride |
| Solvent (Step 2) | DMF |
| Purification | Silica gel column (DCM:MeOH 100:1) |
Mechanistic Insights
Role of Boron Trifluoride
Boron trifluoride acts as a Lewis acid, polarizing the carbonyl group of the butenone precursor and activating the phenol for electrophilic aromatic substitution. This facilitates C–C bond formation between the methyl-substituted carbon and the aromatic ring.
Methanesulfonyl Chloride Activation
Methanesulfonyl chloride sulfonates intermediates, enhancing solubility in DMF and promoting cyclization via intramolecular nucleophilic attack. This step is critical for achieving high yields and minimizing side reactions.
Optimization and Yield Enhancement
Temperature and Time Dependence
Prolonged reflux (5 hours) in Step 2 improves cyclization efficiency, as evidenced by thin-layer chromatography (TLC) monitoring. Lower temperatures (<100°C) result in incomplete reactions, while exceeding 110°C risks decomposition.
Solvent Effects
DMF’s high boiling point and polarity facilitate homogeneous mixing and stabilize charged intermediates. Substituting DMF with lower-polarity solvents (e.g., toluene) reduces yields by 30–40%.
Structural Characterization
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for structural characterization of 7-hydroxy-3-methyl-4H-chromen-4-one and its derivatives?
- Answer : Key techniques include:
- 1H/13C NMR : Assign proton and carbon environments (e.g., aromatic protons at δ 6.3–8.2 ppm and carbonyl carbons at δ 176–177 ppm) .
- FTIR : Identify functional groups (e.g., C=O stretching at ~1647 cm⁻¹ and O–H vibrations at ~3479 cm⁻¹) .
- Mass Spectrometry (EI/ESI-MS) : Confirm molecular ion peaks (e.g., m/z 147 [M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., torsion angles and space group data) .
Q. How can synthesis protocols for this compound derivatives be optimized for higher yields?
- Answer : Optimize reaction parameters:
- Solvent selection : Ethanol or methanol improves solubility of phenolic intermediates .
- Catalysts : NaOH or H₂O₂ in Claisen-Schmidt condensations enhances cyclization efficiency .
- Temperature : Reactions at 60–80°C balance kinetic control and thermal stability .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates isomers with >90% purity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) in substituted chromenone derivatives be resolved?
- Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded aromatic regions (e.g., para-substituted phenyl groups) .
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
- X-ray crystallography : Validate substituent orientations (e.g., dihedral angles between chromenone and phenyl rings) .
Q. What methodologies are recommended for evaluating the antimicrobial activity of this compound analogs?
- Answer :
- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- MIC/MBC determination : Use broth microdilution to quantify inhibitory/bactericidal concentrations .
- Docking studies : Correlate substituent effects (e.g., trifluoromethyl groups) with binding to bacterial enzymes (e.g., DNA gyrase) .
Q. How can crystallographic data address discrepancies in molecular geometry predictions for chromenone derivatives?
- Answer :
- Torsion angle analysis : Compare experimental (X-ray) vs. computational (DFT) values for substituent conformations .
- Hydrogen-bonding networks : Identify stabilizing interactions (e.g., O–H···O bonds in 7-hydroxy derivatives) .
- Space group symmetry : Resolve polymorphism (e.g., monoclinic vs. orthorhombic systems) .
Q. What strategies improve regioselective functionalization at the C-3 and C-8 positions of the chromenone scaffold?
- Answer :
- Directed ortho-metalation : Use protecting groups (e.g., methoxy) to guide alkylation/arylation at C-3 .
- Mannich reactions : Introduce aminoalkyl groups at C-8 via formaldehyde/dimethylamine intermediates .
- Electrophilic substitution : Halogenation (Cl/Br) at electron-rich positions (C-6/C-7) .
Q. How can metabolic pathways of this compound be traced in vitro?
- Answer :
- LC-MS/MS : Detect phase I metabolites (e.g., hydroxylation at C-5) and phase II conjugates (glucuronides) .
- Hepatic microsome assays : Identify CYP450 isoforms responsible for oxidation using inhibitors (e.g., ketoconazole) .
- Stable isotope labeling : Track metabolic fate using ¹³C/²H-labeled analogs .
Q. What computational approaches validate the electronic effects of substituents on chromenone bioactivity?
- Answer :
- DFT calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity (e.g., electron-withdrawing groups lower LUMO energy) .
- Molecular dynamics (MD) : Simulate ligand-protein binding stability (e.g., with COX-2 or topoisomerases) .
- QSAR models : Correlate substituent descriptors (logP, polarizability) with antimicrobial IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
